2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide is an organic compound that features a combination of chloro, fluoro, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 4-methyl-3-pyridinecarboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2-chloro-6-fluoroaniline and the carboxylic acid group of 4-methyl-3-pyridinecarboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties.
Biological Studies: It is used in biological studies to understand its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-2-yl)acetamide: A similar compound with a different position of the pyridinyl group.
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-4-yl)acetamide: Another isomer with the pyridinyl group in a different position.
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-3-yl)acetamide: A compound with a methyl group at a different position on the pyridine ring.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide is unique due to its specific combination of chloro, fluoro, and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in drug design and other scientific research areas.
Properties
Molecular Formula |
C14H12ClFN2O |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-17-8-13(9)18-14(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19) |
InChI Key |
ZPHWQSVKNPYISW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.